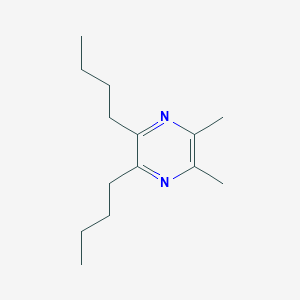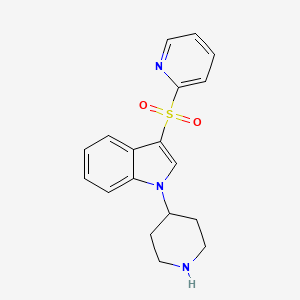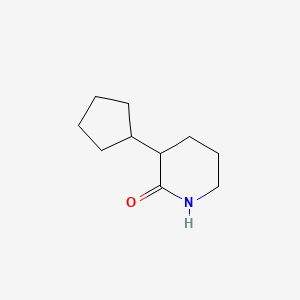
3-Cyclopentylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylpiperidin-2-one is a compound that belongs to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is known for its unique structure, which includes a cyclopentyl group attached to the piperidinone ring, making it an interesting subject for chemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylpiperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidinones depending on the electrophile used.
Scientific Research Applications
3-Cyclopentylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: Similar to piperidine but with a ketone group.
Cyclopentylpiperidine: Similar structure but without the ketone group.
Uniqueness
3-Cyclopentylpiperidin-2-one is unique due to the presence of both a cyclopentyl group and a ketone group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
660407-17-0 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-cyclopentylpiperidin-2-one |
InChI |
InChI=1S/C10H17NO/c12-10-9(6-3-7-11-10)8-4-1-2-5-8/h8-9H,1-7H2,(H,11,12) |
InChI Key |
DPUSSHZYAUIWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
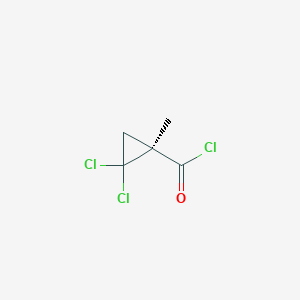

![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)
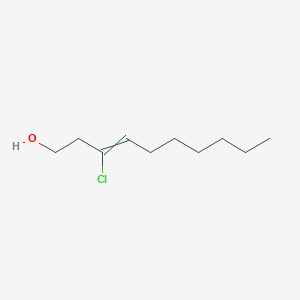
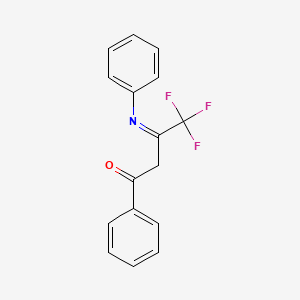
![2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-](/img/structure/B12531263.png)
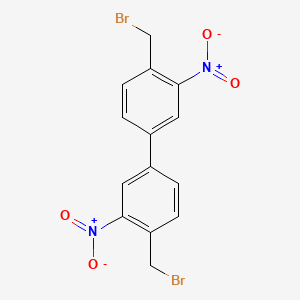
![Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane](/img/structure/B12531292.png)
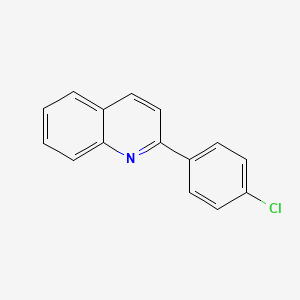
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
